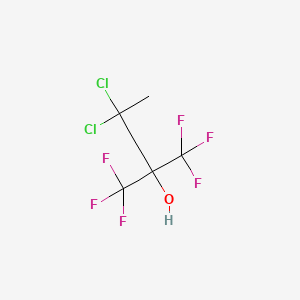
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C6H8Cl2F6O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and structural features.
Méthodes De Préparation
The synthesis of 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- involves several steps, typically starting with the appropriate pentanol derivative. The introduction of chlorine and fluorine atoms can be achieved through halogenation reactions using reagents such as chlorine gas (Cl2) and fluorinating agents like sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation and to avoid over-substitution.
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to produce the desired compound efficiently. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the development of new halogenated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications explores its use as a building block for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The compound’s reactivity also allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Compared to other halogenated pentanols, 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and fluorine atoms. Similar compounds include:
2-Pentanol, 4,4-dimethyl-: This compound lacks the halogen atoms, resulting in different reactivity and applications.
Ethane, 2,2-dichloro-1,1,1-trifluoro-: While similar in having multiple halogen atoms, this compound has a simpler structure and different chemical properties.
Propriétés
Numéro CAS |
101931-61-7 |
|---|---|
Formule moléculaire |
C6H6Cl2F6O |
Poids moléculaire |
279.00 g/mol |
Nom IUPAC |
4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C6H6Cl2F6O/c1-3(7,8)2-4(15,5(9,10)11)6(12,13)14/h15H,2H2,1H3 |
Clé InChI |
QLVOOYXXQZSRGC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(F)(F)F)(C(F)(F)F)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


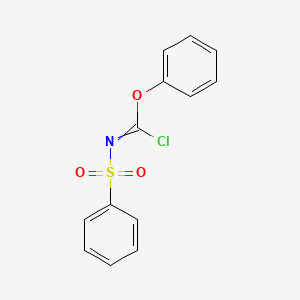
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
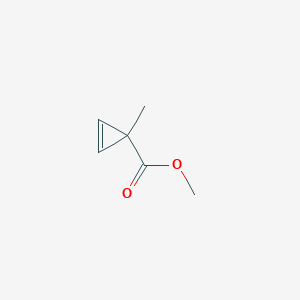
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
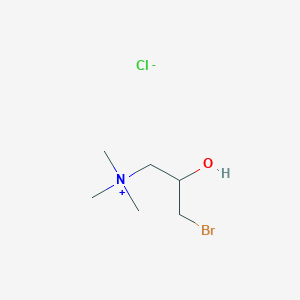
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
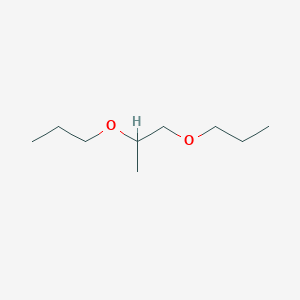
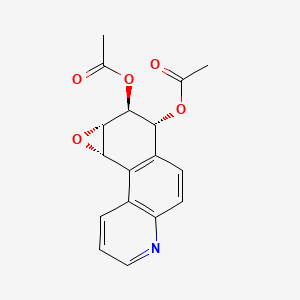

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
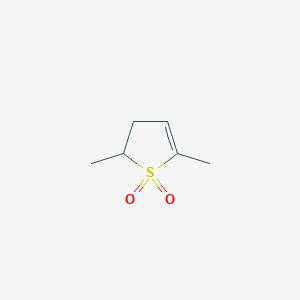
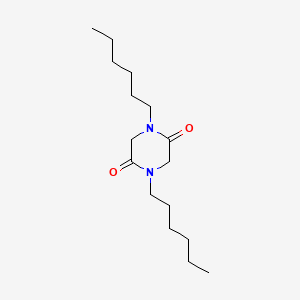
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)

